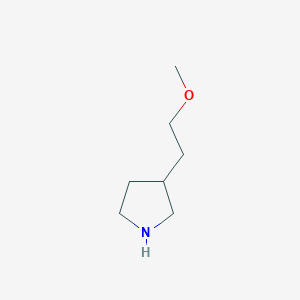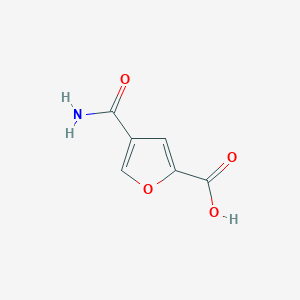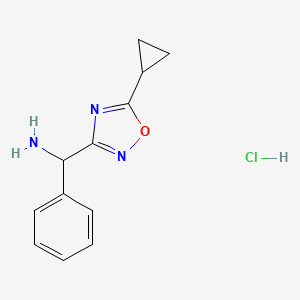
3-(2-Methoxyethyl)pyrrolidine
Übersicht
Beschreibung
3-(2-Methoxyethyl)pyrrolidine is a chemical compound that has gained interest in research and industry due to its unique physical and chemical properties. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .
Synthesis Analysis
Pyrrolidine derivatives are synthesized using various methods. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. The structure of pyrrolidine derivatives, including 3-(2-Methoxyethyl)pyrrolidine, is characterized by sp3-hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Chemical Reactions Analysis
Pyrrolidine derivatives are used in various chemical reactions. They are used as ligands and catalysts in catalytic stereoselective reactions, as structural motifs in ex-chiral pool syntheses, and as chiral auxiliaries in diastereoselective reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Pyrrolidine derivatives have been synthesized for potential therapeutic applications, showing promise in anti-inflammatory and analgesic activities. For instance, a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones was evaluated as anti-inflammatory/analgesic agents, with some compounds demonstrating dual inhibitory activity against prostaglandin and leukotriene synthesis, comparable to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Chemical Synthesis Techniques
Pyrrolidine derivatives are also pivotal in the development of new synthesis methodologies. For example, the regio- and stereospecific synthesis of C-3 functionalized proline derivatives by palladium-catalyzed directed C(sp3)-H arylation has been accomplished, directly affording cis-2,3-disubstituted pyrrolidines as single stereoisomers. This technique highlights the role of pyrrolidine derivatives in facilitating the creation of complex organic molecules with precise control over their stereochemistry (Affron et al., 2014).
Material Science and Sensor Development
In material science, pyrrolidine derivatives have been utilized in the development of novel materials and sensors. A study on the electroanalytic, spectroscopic, and thermal properties of N-substituted poly(bis-pyrrole) films based on a pyrrolidine derivative illustrated its potential as an electrochromic material and ion sensor, particularly for Na+ and Ag+ ions. This indicates the versatility of pyrrolidine derivatives in creating materials with specific electrochemical and sensory properties (Mert et al., 2013).
Corrosion Inhibition
Moreover, pyrrolidine derivatives have been explored as corrosion inhibitors, demonstrating the multifaceted applications of these compounds beyond biological contexts. A study on the corrosion inhibition of mild steel in hydrochloric acid by pyridine derivatives, which share structural similarities with pyrrolidine derivatives, underscores the potential of nitrogen-containing heterocycles in protecting metals from corrosion (Ansari et al., 2015).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-9-5-3-7-2-4-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFLASNDSQYPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethyl)pyrrolidine | |
CAS RN |
1220035-58-4 | |
| Record name | 3-(2-methoxyethyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B1525084.png)

![N-[3-(aminomethyl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B1525086.png)




![4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B1525096.png)





![2-[5-(Aminomethyl)-2-methoxyphenoxy]butanenitrile hydrochloride](/img/structure/B1525106.png)